molecular formula C8H9BN2O2 B13452640 (3-Methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)boronic acid

(3-Methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)boronic acid

Cat. No.: B13452640
M. Wt: 175.98 g/mol
InChI Key: MFUWRBOJNFIDGQ-UHFFFAOYSA-N
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Description

(3-Methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)boronic acid is a boronic acid derivative that features a pyrrolo[2,3-b]pyridine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)boronic acid typically involves the formation of the pyrrolo[2,3-b]pyridine core followed by the introduction of the boronic acid group. One common method involves the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with a substituted aldehyde at 50°C to yield intermediate compounds. These intermediates are then subjected to reduction reactions in the presence of acetonitrile, triethylsilane, and trifluoroacetic acid to furnish the desired boronic acid derivative .

Industrial Production Methods

Industrial production methods for this compound are less documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, along with the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions

(3-Methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from reactions involving this compound are typically biaryl compounds when used in Suzuki-Miyaura coupling reactions. These products are valuable intermediates in the synthesis of pharmaceuticals and organic materials.

Scientific Research Applications

Chemistry

In chemistry, (3-Methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)boronic acid is used as a building block in the synthesis of complex organic molecules. Its ability to undergo Suzuki-Miyaura coupling makes it a versatile reagent for constructing biaryl structures .

Biology and Medicine

For example, derivatives of pyrrolo[2,3-b]pyridine have been investigated as inhibitors of fibroblast growth factor receptors, which play a role in cancer progression .

Industry

In the industrial sector, this compound can be used in the production of advanced materials, including polymers and electronic materials, due to its ability to form stable carbon-carbon bonds.

Mechanism of Action

The mechanism of action of (3-Methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)boronic acid largely depends on its application. In the context of medicinal chemistry, the compound may act by inhibiting specific enzymes or receptors. For instance, pyrrolo[2,3-b]pyridine derivatives have been shown to inhibit fibroblast growth factor receptors by binding to the receptor’s active site, thereby preventing downstream signaling pathways involved in cell proliferation and migration .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the boronic acid group, which allows it to participate in Suzuki-Miyaura coupling reactions. This makes it a valuable reagent for constructing complex organic molecules, particularly in the synthesis of pharmaceuticals and advanced materials.

Properties

Molecular Formula

C8H9BN2O2

Molecular Weight

175.98 g/mol

IUPAC Name

(3-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)boronic acid

InChI

InChI=1S/C8H9BN2O2/c1-5-4-11-8-7(5)6(9(12)13)2-3-10-8/h2-4,12-13H,1H3,(H,10,11)

InChI Key

MFUWRBOJNFIDGQ-UHFFFAOYSA-N

Canonical SMILES

B(C1=C2C(=CNC2=NC=C1)C)(O)O

Origin of Product

United States

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